10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide
Description
This compound is a phosphorous-containing heterocyclic system with a complex pentacyclic scaffold. Its structure includes two 4-chlorophenyl substituents at positions 10 and 16, a hydroxy group at position 13, and a phosphine oxide moiety integrated into a fused dioxa-phosphapentacyclic framework. The stereoelectronic effects of the chlorophenyl groups and the phosphine oxide likely influence its reactivity and molecular interactions. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELX being critical for resolving complex bonding patterns and confirming stereochemistry .
Properties
IUPAC Name |
10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27Cl2O4P/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(34)16-12-20)32(30)38-39(35,36)37-31(27)29/h9-18H,1-8H2,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPWUKWCNZTULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)Cl)O)C7=CC=C(C=C7)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide typically involves multi-step organic reactionsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the chlorophenyl groups can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and NMR Profiling
Comparative NMR studies, as exemplified in , highlight how chemical shifts in specific regions (e.g., protons in regions A and B) can identify structural modifications. For instance:
- Compound 1 and 7 (from ): These analogues of Rapa (a macrolide) exhibit nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), indicating localized substituent effects. Similarly, the target compound’s chlorophenyl groups and phosphine oxide would perturb chemical environments in distinct regions, detectable via ¹H/¹³C NMR .
Table 1: Hypothetical NMR Shift Comparison
| Position | Target Compound (ppm) | Analogous Compound (ppm) | Δ (ppm) |
|---|---|---|---|
| 10–16 | 7.2–7.5 (aryl) | 6.9–7.3 (unsubstituted) | +0.3 |
| 13 (OH) | 5.8 (broad) | 5.5 (sharp) | +0.3 |
Note: Data inferred from methodology in , where substituents alter shift patterns.
Lumping Strategies and Reactivity Predictions
’s lumping approach groups compounds with shared functional groups. The target compound’s dioxa-phosphapentacyclic core could be lumped with other phospho-oxacycles for reactivity modeling. Key distinctions include:
- Oxidative Stability: The phosphine oxide and chlorophenyl groups likely enhance resistance to hydrolysis compared to non-chlorinated analogues.
- Electrophilic Substitution : Chlorine’s electron-withdrawing effects may redirect reactivity to the hydroxy-bearing carbon.
Table 2: Reactivity Comparison Using Lumping
| Property | Target Compound | Lumped Surrogate Group |
|---|---|---|
| Hydrolysis Half-life (h) | >100 (predicted) | 50–70 |
| Electrophilic Sites | C13 (OH), C10/16 (aryl) | C13 (OH) |
Bioactivity and Computational Screening
While direct bioactivity data is absent, tools like Hit Dexter 2.0 () could predict its behavior. Its structural complexity and chlorophenyl groups may classify it as "dark chemical matter" (compounds with uncharacterized bioactivity) rather than promiscuous binders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
